4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Catalog No.
S1774614
CAS No.
1245806-42-1
M.F
C13H17F3O
M. Wt
246.273
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

Struggling to source para-CF3-phenyl alcohols with branched alkyl chains for metabolically stable API motifs? Non-fluorinated analogs suffer rapid oxidation, and ketone precursors require extra reduction. 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS 1245806-42-1) solves this with the pre-assembled secondary alcohol. • Avoids ketone reduction step and metal-hydride contamination. • Boosts metabolic stability & lipophilicity for CNS penetration. • In stock, ready to ship.

CAS Number

1245806-42-1

Product Name

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

IUPAC Name

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol

Molecular Formula

C13H17F3O

Molecular Weight

246.273

InChI

InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3

InChI Key

PMBZJKZBSCOAEQ-UHFFFAOYSA-N

SMILES

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O

Synonyms

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol, 1-(4-(Trifluoromethyl)phenyl)-4-methylpentan-1-ol, 4-Methyl-1-(4-(trifluoromethyl)phenyl)-1-pentanol, α-(3-Methylbutyl)-4-(trifluoromethyl)benzenemethanol

Purity

98%

Package Size

0.25 g, 1 g, 5 g

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (CAS 1245806-42-1) is a high-value secondary alcohol building block characterized by its para-trifluoromethylphenyl core and a branched isopentyl (4-methylpentyl) aliphatic chain. In advanced organic synthesis, this compound is primarily procured to introduce metabolically stable, highly lipophilic structural motifs into active pharmaceutical ingredients (APIs) and agrochemicals [1]. Unlike simpler benzyl alcohols, the combination of the electron-withdrawing CF3 group and the bulky alkyl chain provides a unique steric and electronic environment. This makes it an essential precursor for stereospecific substitutions (such as Mitsunobu reactions), etherifications, and the development of fluorinated materials where precise physicochemical and spatial tuning is required for optimal downstream performance [2].

Research Fit

+ Branched aryl alcohol for SAR and lead optimization
+ Fluorinated probe for ADME and membrane permeability studies
+ Patent-documented synthetic entry for analog synthesis

Attempting to substitute this compound with non-fluorinated analogs (e.g., 4-Methyl-1-phenylpentan-1-ol) or shorter-chain derivatives (e.g., 1-(4-(trifluoromethyl)phenyl)ethanol) fundamentally compromises downstream application performance. The absence of the para-CF3 group exposes the aromatic ring to rapid cytochrome P450-mediated oxidation, drastically reducing the metabolic half-life of derived APIs and lowering the overall lipophilicity (logP) required for target penetration [1]. Furthermore, substituting with the ketone precursor (4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one) requires an additional reduction step during manufacturing. This extra step not only increases process time and solvent waste but also introduces potential metal-hydride impurities that can interfere with sensitive downstream catalytic couplings[2]. Direct procurement of the fully assembled, fluorinated secondary alcohol is therefore essential for maximizing process efficiency and ensuring product stability.

Substitution Risk

! Linear n-butyl analog alters lipophilicity and steric environment, limiting SAR transferability
! Replacement of CF₃ with halogen or methyl changes electronic profile and hydrogen-bonding capacity
! Absence of branched isopentyl motif may shift metabolic stability and binding-pocket occupancy

Metabolic Stability and Lipophilicity Enhancement in API Precursors

The incorporation of the para-trifluoromethyl group significantly alters the physicochemical profile of the building block compared to its non-fluorinated counterpart. When evaluated as a structural motif in drug design, the CF3-substituted alcohol demonstrates a substantially higher partition coefficient and resistance to oxidative degradation [1]. This ensures that downstream derivatives maintain sufficient lipophilicity for central nervous system (CNS) penetration while resisting rapid hepatic clearance.

Evidence DimensionCalculated logP and in vitro microsomal stability (extrapolated for derivatives)
Target Compound DataCF3-substituted motif (logP contribution ~ +0.8 to +1.0, blocks para-oxidation)
Comparator Or BaselineNon-fluorinated analog (4-Methyl-1-phenylpentan-1-ol)
Quantified DifferenceUp to 3-fold increase in metabolic half-life due to para-position blocking
ConditionsIn vitro human liver microsome (HLM) assay models

Procuring the CF3-bearing synthon is critical for CNS and agrochemical programs where high lipophilicity and metabolic resistance are strict go/no-go criteria.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP 3.89 vs. ~3.24 (linear analog)
Branched chain increases lipophilicity by ~0.65 log units, affecting membrane permeability prediction
ACD/Labs prediction; confirm experimentally

Processability and Yield Optimization via Direct Alcohol Procurement

Procuring the pre-reduced secondary alcohol (4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol) rather than its ketone precursor eliminates a critical reduction step in the synthetic pathway. Process chemistry evaluations indicate that direct use of the alcohol in Mitsunobu etherifications or activation via mesylation avoids the accumulation of residual boron or aluminum salts from hydride reductions, which typically suppress downstream coupling yields [1].

Evidence DimensionDownstream coupling yield (e.g., Mitsunobu reaction)
Target Compound DataDirect use of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (Yield: 85-90%)
Comparator Or BaselineIn situ reduction of ketone precursor followed by coupling (Yield: 65-70%)
Quantified Difference15-20% higher overall yield and elimination of one synthetic step
ConditionsStandard laboratory-scale etherification protocols

Direct procurement of the alcohol streamlines workflows, reduces impurity profiles, and lowers overall manufacturing costs by eliminating a hazardous reduction step.

Boiling Point
Cross-study comparable
283.6 ± 35.0 °C vs. ~302.0 °C (linear analog)
Branching reduces boiling point ~18 °C, influencing purification and handling
Predicted values; verify under experimental conditions

Steric Bulk and Hydrophobic Pocket Occupancy

The branched isopentyl (4-methylpentyl) chain provides a specific steric volume that is highly advantageous for filling deep hydrophobic pockets in target receptors. Compared to shorter-chain analogs like 1-(4-(trifluoromethyl)phenyl)ethanol, the extended branched structure offers a significantly larger van der Waals volume, which translates to enhanced binding affinity in structure-based drug design scenarios[1].

Evidence DimensionSteric bulk (van der Waals volume contribution of the alkyl chain)
Target Compound DataIsopentyl chain (approx. 74 ų)
Comparator Or BaselineMethyl chain (approx. 24 ų)
Quantified Difference~50 ų increase in hydrophobic volume
ConditionsIn silico molecular modeling and structural activity relationship (SAR) studies

Buyers targeting specific protein-protein interactions or deep hydrophobic binding sites must prioritize this extended-chain building block over cheaper, short-chain alternatives.

Steric Bulk (CF₃ vs. Halogen/CH₃)
Class-level inference
CF₃: 21.3 ų (77% larger than Cl, 57% larger than CH₃)
CF₃ provides steric demand and metabolic stability distinct from common bioisosteres
Literature van der Waals volumes; SAR context-dependent
Synthetic Route
Supporting evidence
NaBH₄ reduction of ketone in ethanol, 0 °C to RT, 1 h
Patent-documented procedure supports reproducibility and scale-up
US08203004B2; colorless oil, 2.8 g obtained
Bioconcentration Factor (BCF)
Cross-study comparable
ACD/BCF 387.64 vs. 1.00 (functionalized analog)
~388× higher predicted BCF; relevant for environmental fate assessment
pH 7.4 prediction; requires experimental validation
Polar Surface Area (PSA)
Cross-study comparable
TPSA 20.23 Ų vs. 68 Ų (aminoethoxyimino analog)
Lower PSA suggests improved passive membrane permeability
2D computed TPSA; confirm in permeability assays

Synthesis of CNS-Targeted Pharmaceutical Intermediates

Due to its high lipophilicity and metabolic stability (as detailed in Section 3), this compound is an ideal precursor for APIs requiring blood-brain barrier penetration. It is frequently utilized in the synthesis of novel neurotherapeutics where the CF3-phenyl group ensures prolonged half-life and the isopentyl chain optimizes hydrophobic receptor binding [1].

Development of Next-Generation Agrochemicals

In agrochemical R&D, the compound serves as a key building block for advanced fungicides and insecticides. The direct procurement of the secondary alcohol allows for efficient etherification, while the fluorinated motif guarantees environmental persistence and resistance to rapid degradation in field conditions compared to non-fluorinated analogs [2].

Precursor for Fluorinated Liquid Crystals and OLED Materials

Beyond life sciences, the unique steric bulk of the isopentyl group combined with the polarizable CF3-phenyl core makes this compound a valuable intermediate in materials science. It is used to synthesize fluorinated organic semiconductors and liquid crystal dopants that require specific refractive indices and thermal stability[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ADME probe for branched alcohol lipophilicity effects
LogP offset vs. linear analogs
Membrane permeability and tissue distribution assays
Fluorinated bioisostere library building block
CF₃ steric volume and metabolic stability
Binding-pocket occupancy and CYP stability profiling
Secondary alcohol intermediate with documented route
Patent-verified NaBH₄ reduction
Reproducibility and scale-up feasibility
Reference standard for branched aryl alcohol analytics
Defined TPSA and volatility profile
GC-MS / HPLC method calibration and retention benchmarking

XLogP3

4

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